molecular formula C24H24N2O3S B2815616 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 946297-71-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2815616
CAS RN: 946297-71-8
M. Wt: 420.53
InChI Key: OLGRAMCBUXPUHE-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a type of sulfonamide derivative that has shown promising results in various research studies.

Scientific Research Applications

Anticancer Applications

The tetrahydroisoquinoline moiety is a common feature in molecules displaying a wide array of biological activities, including antitumor properties. For instance, derivatives maintaining the tetrahydroisoquinoline core, with modifications on the phenyl ring, have been synthesized and evaluated for their in vitro anticancer activity against several breast cancer cell lines. The study identified compounds with potent cytotoxicity, showcasing the potential of these derivatives in cancer therapy (Redda, Gangapuram, & Ardley, 2010).

Prodrug Forms

Sulfonamide derivatives have been explored as prodrug forms, aiming to enhance the solubility and bioavailability of pharmaceuticals. Research into N-acyl derivatives of model sulfonamides demonstrated their potential as prodrug forms, with studies revealing that these compounds can be hydrolyzed to yield the parent sulfonamide under physiological conditions, thereby enhancing drug delivery mechanisms (Larsen, Bundgaard, & Lee, 1988).

Molecular Synthesis and Drug Development

The synthesis and evaluation of novel derivatives incorporating the tetrahydroisoquinoline and sulfonamide groups have led to the discovery of molecules with significant bioactivity, including thiosemicarbazone analogs showing cytotoxic potency against various cell lines. This highlights the utility of these compounds in synthesizing new therapeutic agents with potential applications in treating diseases (Pingaew et al., 2012).

Mechanistic Insights and Chemical Transformations

Further research into the reactions and transformations involving sulfonamide derivatives has provided valuable mechanistic insights. For example, studies on the thermal generation of benzynes and their reactions with sulfonamides revealed processes leading to the formation of saturated heterocycles, which are crucial for developing new synthetic methodologies and for the synthesis of complex molecular structures (Wang, Zheng, & Hoye, 2018).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-18-7-5-8-19(15-18)17-30(28,29)25-22-13-12-20-11-6-14-26(23(20)16-22)24(27)21-9-3-2-4-10-21/h2-5,7-10,12-13,15-16,25H,6,11,14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGRAMCBUXPUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

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